molecular formula C23H22N4O5S2 B11221164 N~8~-(3,4-dimethoxyphenyl)-5-oxo-N~3~-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide

N~8~-(3,4-dimethoxyphenyl)-5-oxo-N~3~-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide

Cat. No.: B11221164
M. Wt: 498.6 g/mol
InChI Key: LYDRXGUEUYBDAG-UHFFFAOYSA-N
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Description

N8-(3,4-DIMETHOXYPHENYL)-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE is a complex organic compound that belongs to the class of thiazoloquinazolines This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazoline ring, along with various functional groups such as methoxy, oxo, and sulfanylidene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N8-(3,4-DIMETHOXYPHENYL)-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable thioamide to form the thiazole ring. This intermediate is then subjected to cyclization with an appropriate quinazoline precursor under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N8-(3,4-DIMETHOXYPHENYL)-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the oxo group can produce alcohols .

Scientific Research Applications

N8-(3,4-DIMETHOXYPHENYL)-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N8-(3,4-DIMETHOXYPHENYL)-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N8-(3,4-DIMETHOXYPHENYL)-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE is unique due to its fused thiazole and quinazoline rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N4O5S2

Molecular Weight

498.6 g/mol

IUPAC Name

8-N-(3,4-dimethoxyphenyl)-5-oxo-3-N-propan-2-yl-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide

InChI

InChI=1S/C23H22N4O5S2/c1-11(2)24-22(30)18-19-26-21(29)14-7-5-12(9-15(14)27(19)23(33)34-18)20(28)25-13-6-8-16(31-3)17(10-13)32-4/h5-11H,1-4H3,(H,24,30)(H,25,28)(H,26,29)

InChI Key

LYDRXGUEUYBDAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C2NC(=O)C3=C(N2C(=S)S1)C=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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